1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS No.:
Cat. No.: VC15734412
Molecular Formula: C8H10N4OS
Molecular Weight: 210.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4OS |
|---|---|
| Molecular Weight | 210.26 g/mol |
| IUPAC Name | 1-ethyl-6-methylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H10N4OS/c1-3-12-6-5(4-9-12)7(13)11-8(10-6)14-2/h4H,3H2,1-2H3,(H,10,11,13) |
| Standard InChI Key | GPPIBBZJQHYCEI-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=N1)C(=O)NC(=N2)SC |
Introduction
Structural and Chemical Identity
Molecular Architecture
1-Ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (IUPAC name: 4-hydroxy-1-ethyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine) features a pyrazolo[3,4-d]pyrimidine scaffold with substituents at positions 1, 4, and 6. Key structural attributes include:
The molecular formula is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol. Theoretical calculations predict a density of approximately 1.45 g/cm³ and a logP value of 2.3, indicating moderate lipophilicity .
Spectral Characterization
Spectroscopic data for structurally analogous compounds provide insights into expected properties:
The hydroxyl group’s broad IR absorption and downfield NMR resonance confirm hydrogen bonding capacity, critical for biological interactions .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is typically synthesized via sequential alkylation and cyclization steps:
Route 1: Chloro Derivative Hydrolysis
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Intermediate Synthesis:
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Hydroxylation:
Route 2: Direct Cyclocondensation
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Reacting 5-amino-1-ethyl-3-(methylthio)-1H-pyrazole-4-carboxamide with formamide under reflux to form the pyrimidine ring .
Optimization Challenges
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Ethylation Efficiency: Excess iodoethane (1.5 eq) and prolonged heating (50°C) improve N1-ethylation yields .
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Byproduct Formation: Competing O-alkylation is mitigated by using aprotic solvents like acetonitrile .
Physicochemical Properties
The methylthio group enhances lipid solubility, facilitating membrane permeability in biological systems .
Comparative Analysis with Analogous Compounds
The hydroxyl group in the target compound improves hydrogen bonding capacity compared to chloro analogs, potentially enhancing target affinity .
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